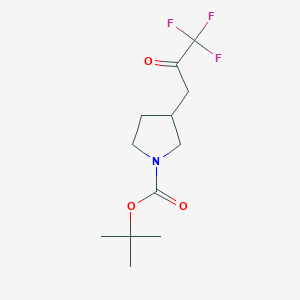

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 3,3,3-trifluoro-2-oxopropyl substituent at the 3-position of the pyrrolidine ring. The pyrrolidine core is a five-membered secondary amine, while the Boc group enhances steric protection of the amine, a common strategy in organic synthesis to prevent unwanted reactions. This compound is likely utilized as an intermediate in pharmaceutical synthesis, where fluorinated groups are prized for their metabolic stability and bioavailability enhancement.

Properties

IUPAC Name |

tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-5-4-8(7-16)6-9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSULQOOSRKPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Trifluoromethyl Ketone Group: The trifluoromethyl ketone group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The trifluoro-2-oxopropyl group undergoes nucleophilic additions due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the ketone.

Key Observations :

-

The trifluoro ketone exhibits reduced steric hindrance compared to non-fluorinated analogs, enabling efficient nucleophilic attacks .

-

Reactions with organometallic reagents (e.g., Grignard) require prolonged reaction times due to the electron-deficient carbonyl .

Hydrolysis and Deprotection

The Boc group is cleaved under acidic conditions, while the trifluoromethyl ketone remains stable.

Mechanistic Insights :

-

Trifluoroacetic acid (TFA) selectively removes the Boc group without affecting the ketone .

-

The trifluoromethyl group stabilizes the ketone against reduction, but NaBH₄ can reduce it under controlled conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings when functionalized with leaving groups.

Optimization Notes :

-

Electron-deficient aryl halides show higher reactivity in Suzuki couplings .

-

Bulky ligands (e.g., Xantphos) improve selectivity in aminations .

Acid-Catalyzed Cyclizations

The trifluoro-2-oxopropyl group facilitates intramolecular cyclizations under acidic conditions.

Critical Parameters :

Oxidation and Functionalization

The pyrrolidine ring and ketone group undergo selective oxidation.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C, 2 h | Epoxide-containing derivative | 45% | |

| Nitroxide Radical Formation | TEMPO, Cu(OAc)₂, air, RT, 24 h | Stable nitroxide radical | 63% |

Challenges :

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H18F3N O3

Molecular Weight: 267.27 g/mol

IUPAC Name: tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate

CAS Number: 1228631-18-2

Physical Form: Liquid

Purity: 95%

The compound features a pyrrolidine ring and a trifluoromethyl group, which are significant in enhancing its biological activity and chemical reactivity. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the lipophilicity and metabolic stability of the compound.

Medicinal Chemistry

This compound has been explored for its potential in drug development:

- Anticancer Activity : Research indicates that compounds with similar structures have shown promise as inhibitors of g-secretase, an enzyme implicated in cancer progression . The trifluoromethyl group may enhance the interaction with biological targets.

- Neurological Disorders : Pyrrolidine derivatives are often studied for their neuroprotective effects. The compound's structure suggests it could interact with neurotransmitter systems, potentially leading to treatments for conditions like Alzheimer's disease .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Antagonists : It can be utilized to synthesize antagonists for various receptors such as the human vanilloid receptor and dopamine receptors. These compounds are crucial for developing analgesics and antipsychotic medications .

- Fluorinated Building Blocks : The incorporation of trifluoromethyl groups into organic molecules is a common strategy to enhance bioactivity and selectivity. This compound may facilitate the synthesis of fluorinated derivatives that exhibit improved pharmacological properties .

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study focused on synthesizing various pyrrolidine derivatives using this compound as a precursor. The derivatives demonstrated enhanced activity against specific cancer cell lines compared to their non-fluorinated counterparts. The trifluoromethyl group's presence was crucial for increasing potency.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers examined the effects of pyrrolidine derivatives on neurodegenerative models. This compound showed significant neuroprotective effects by modulating glutamate receptors, suggesting its potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism by which tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Structural Features and Functional Groups

The structural uniqueness of the target compound lies in its trifluoro ketone substituent. Below is a comparative analysis with analogous pyrrolidine derivatives (Table 1):

Table 1. Structural Comparison of Pyrrolidine Derivatives

Key Observations :

- Aromaticity : Pyridine-containing derivatives () introduce aromatic systems absent in the target, enabling π-π stacking or coordination chemistry.

- Reactivity : Bromine in facilitates cross-coupling reactions, whereas the target’s ketone is more suited for nucleophilic additions.

Reactivity and Stability

Biological Activity

Tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate (CAS Number: 1228631-18-2) is a compound that has garnered interest in the pharmaceutical and chemical research communities due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C13H20F3NO3

Molecular Weight : 295.30 g/mol

Purity : ≥ 95%

Appearance : Liquid

The compound contains a pyrrolidine ring substituted with a tert-butyl group and a trifluoro-2-oxopropyl moiety. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, which are critical factors in drug design.

1. Pharmacological Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. The incorporation of the trifluoro-2-oxopropyl group may enhance the compound's interaction with biological targets due to increased lipophilicity and potential for hydrogen bonding.

The biological activity of this compound may involve:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, suggesting potential applications in treating diseases where enzyme modulation is beneficial.

- Receptor Binding : The structural features may allow for effective binding to specific receptors, influencing pathways related to cancer and inflammation.

Study on Metabolic Stability

A study examined the metabolic profile of related compounds with trifluoromethyl substitutions. It was found that these compounds undergo significant metabolic transformations, primarily through cytochrome P450-mediated oxidation. This suggests that the trifluoro group may not only enhance activity but also influence the pharmacokinetics of the compound .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar pyrrolidine derivatives. Results indicated that these compounds exhibited notable antibacterial activity against various strains, including resistant bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(3,3,3-trifluoro-2-oxopropyl)pyrrolidine-1-carboxylate?

- Methodology : The compound can be synthesized via photoinduced deformylative phosphonylation or analogous methods. For example, tert-butyl pyrrolidine derivatives are often prepared using trifluoroacetic acid (TFA)-mediated deprotection of intermediates, followed by functionalization with trifluoromethyl ketone groups (see for TFA deprotection protocols). Flash column chromatography (e.g., hexane/EtOAc gradients) is critical for purification .

- Key Tools : NMR (¹H, ¹³C, ³¹P) and HRMS are essential for confirming structure and purity .

Q. How should researchers characterize this compound to confirm its identity and purity?

- Analytical Workflow :

NMR Spectroscopy : Use ¹H and ¹³C NMR to verify backbone structure, with ³¹P NMR if phosphonates are present (common in intermediates) .

Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight and isotopic patterns .

Chromatography : Monitor reaction progress via TLC and ensure ≥97% purity by HPLC .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

- Stability Considerations : Avoid prolonged exposure to acidic conditions (e.g., TFA) unless intentional deprotection is required . Use inert atmospheres (N₂/Ar) for air-sensitive steps, particularly when handling trifluoromethyl or boronate-containing intermediates .

Advanced Research Questions

Q. How can researchers address diastereomer formation during synthesis of related pyrrolidine derivatives?

- Case Study : Diastereomers (e.g., tert-butyl 3-(benzyloxymethyl)-2-(prop-2-ynyl)pyrrolidine-1-carboxylate) are separable via column chromatography (e.g., pentane/EtOAc 20:3) but require careful solvent optimization to improve resolution .

- Resolution Strategies : Adjust solvent polarity gradients and monitor diastereomer ratios (d.r.) via ¹H NMR coupling constants .

Q. What methods are effective for introducing functional groups (e.g., boronic esters) into the pyrrolidine scaffold?

- Functionalization Protocols :

- Suzuki-Miyaura Coupling : Use Pd(dppf)Cl₂ catalyst with pinacol boronate intermediates (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate) under anhydrous conditions .

- Safety Note : Boronate intermediates require handling in gloveboxes due to moisture sensitivity .

Q. How can conflicting NMR data (e.g., rotameric mixtures) be resolved for accurate structural assignment?

- Data Contradiction Analysis : Rotamers (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) may appear as inseparable mixtures in ¹H NMR. Use variable-temperature NMR or 2D experiments (COSY, HSQC) to distinguish rotamers from impurities .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

- Process Optimization :

Intermediate Stabilization : Protect reactive groups (e.g., hydroxyls) with TBS or benzyl groups to prevent side reactions .

Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling steps to enhance efficiency .

Scale-Up : Maintain stoichiometric precision and use high-purity reagents to minimize byproducts .

Methodological Challenges and Solutions

Q. What are the best practices for troubleshooting low yields in trifluoromethyl ketone incorporation?

- Troubleshooting Guide :

- Issue : Hydrolysis of trifluoro-2-oxopropyl groups during workup.

- Solution : Use milder acids (e.g., acetic acid) for deprotection and avoid aqueous phases unless necessary .

Q. How can researchers mitigate decomposition during long-term storage?

- Storage Protocols :

- Store under argon at 2–8°C in amber vials to prevent oxidation and moisture uptake .

- Confirm stability via periodic HPLC analysis .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.